tert-butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate
Description
tert-Butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position and a tert-butyl group at the 3rd position of the indazole ring, along with a tert-butyl ester group at the carboxylate position.
Properties
Molecular Formula |
C16H21BrN2O2 |
|---|---|
Molecular Weight |
353.25 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3-tert-butylindazole-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O2/c1-15(2,3)13-11-8-7-10(17)9-12(11)19(18-13)14(20)21-16(4,5)6/h7-9H,1-6H3 |
InChI Key |
KFMAZVOXJXBQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the bromination of an indazole derivative followed by esterification and tert-butyl protection. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl alcohol in the presence of a base like potassium carbonate. Industrial production methods may involve similar steps but optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
tert-Butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products. Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
tert-Butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to bioactive indazole derivatives.
Material Science: It is explored for its potential use in the development of organic electronic materials and polymers
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and tert-butyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
tert-Butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate can be compared with other indazole derivatives such as:
tert-Butyl 6-bromo-1H-indazole-1-carboxylate: Similar structure but lacks the tert-butyl group at the 3rd position.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-[tert-butyl(dimethyl)silyl]oxy-1H-indole-1-carboxylate: Contains different substituents on the indazole ring, leading to different chemical and biological properties.
tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A related compound with a different core structure, leading to distinct reactivity and applications .
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